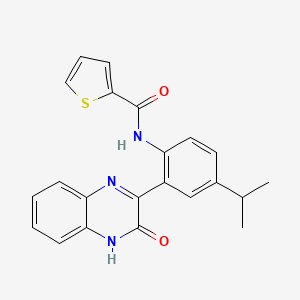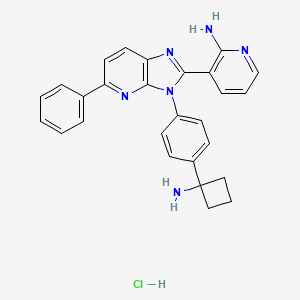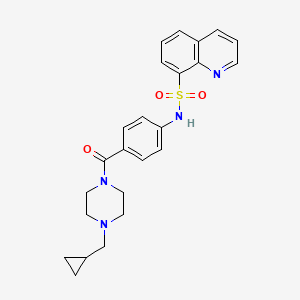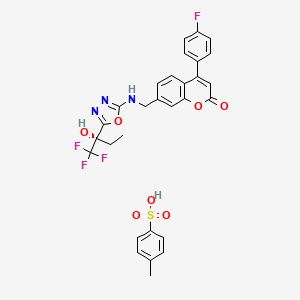
ML281
描述
科学研究应用
作用机制
ML281 通过选择性抑制丝氨酸/苏氨酸激酶 33 的活性来发挥作用。 这种抑制会破坏激酶在各种细胞过程中的作用,包括信号转导和细胞周期调节 . This compound 的分子靶标包括丝氨酸/苏氨酸激酶 33 的活性位点,它在那里结合并阻止下游底物的磷酸化 . 这种抑制会导致某些癌细胞系中细胞活力降低和凋亡增加 .
类似化合物:
Aurora 激酶 B 抑制剂: 虽然 this compound 对丝氨酸/苏氨酸激酶 33 有选择性,但它对 Aurora 激酶 B 也具有一定的活性,使其成为进行比较研究的有效工具.
蛋白激酶 A 抑制剂: this compound 对蛋白激酶 A 的选择性突出了其独特的结合特性和针对性治疗应用的潜力.
独特性: this compound 的高选择性和效力使其成为研究丝氨酸/苏氨酸激酶 33 特异性抑制的独特化合物。 它能够选择性靶向该激酶,而不显着影响其他激酶,如 Aurora 激酶 B 和蛋白激酶 A,这使其与其他抑制剂有所不同 .
生化分析
Biochemical Properties
ML281 plays a crucial role in biochemical reactions by inhibiting the activity of STK33 with an IC50 of 14 nM . This inhibition is highly selective, showing a 550-fold selectivity over Aurora kinase B and greater than 700-fold selectivity over protein kinase A . This compound interacts with various enzymes and proteins, primarily targeting STK33. The nature of these interactions involves binding to the active site of STK33, thereby preventing its phosphorylation activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In KRAS-dependent cancer cell lines, this compound does not exhibit synthetic lethality, indicating that its effects are specific to certain cellular contexts . The compound influences cell function by suppressing cell viability in NCI-H446 cells at a concentration of 10 μM over 72 hours . This suppression is likely due to the inhibition of STK33, which plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of STK33, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound’s selectivity for STK33 over other kinases ensures that its effects are specific and minimizes off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C for up to three years in powder form and for up to two years in solution at -80°C . Over a 72-hour incubation period, this compound consistently suppresses cell viability in NCI-H446 cells . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it remains active over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, this compound has been shown to suppress cell viability without affecting the viability of KRAS-dependent cancer cells . This indicates a threshold effect where the compound is effective at specific concentrations but may exhibit toxic or adverse effects at higher doses
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of STK33 . This inhibition affects metabolic flux and metabolite levels by disrupting the phosphorylation of key metabolic enzymes . The compound’s interaction with STK33 suggests that it may influence various metabolic processes, although detailed studies on its metabolic pathways are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small molecular size . The compound’s interaction with binding proteins and transporters has not been extensively studied, but its high selectivity for STK33 suggests that it may accumulate in tissues where STK33 is highly expressed . This localization could enhance its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on STK33 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity within the cytoplasm is sufficient to disrupt STK33-mediated signaling pathways and cellular processes .
准备方法
合成路线和反应条件: ML281 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO),并需要仔细控制温度和 pH 值,以确保高产率和纯度 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有被广泛记录,但该化合物是在研究实验室中使用标准有机合成技术合成的。 该过程涉及多个纯化步骤,包括重结晶和色谱,以达到所需的纯度水平 .
化学反应分析
反应类型: ML281 主要经历取代反应,这是由于存在反应性官能团,如喹喔啉和噻吩部分。 这些反应可以在受控条件下由多种试剂催化 .
常见试剂和条件:
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应会导致形成具有修饰官能团的 this compound 的各种衍生物 .
相似化合物的比较
Aurora kinase B inhibitors: While ML281 is selective for serine/threonine kinase 33, it shows some activity against Aurora kinase B, making it a useful tool for comparative studies.
Protein kinase A inhibitors: this compound’s selectivity over protein kinase A highlights its unique binding properties and potential for targeted therapeutic applications.
Uniqueness: this compound’s high selectivity and potency make it a unique compound for studying the specific inhibition of serine/threonine kinase 33. Its ability to selectively target this kinase without significantly affecting other kinases like Aurora kinase B and protein kinase A sets it apart from other inhibitors .
属性
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
